molecular formula C17H22N4O3S2 B4505839 2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide

2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B4505839
M. Wt: 394.5 g/mol
InChI Key: SSBIGLYELCLMMG-UHFFFAOYSA-N
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Description

2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.11333292 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

2-(Isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide, due to its thiazole and pyrazole derivatives, has shown promising applications in antimicrobial activities. The synthesis of related compounds demonstrated their potential as antimicrobial agents, with some exhibiting notable effectiveness (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Antitumor Activity

This compound's derivatives have also been associated with antitumor activity. In particular, its analogs have been found to be effective against various tumor cell lines, underlining its potential in oncology research (Lombardo et al., 2004).

Antiviral Properties

In the realm of antiviral research, derivatives of this compound have been synthesized and tested for their antiviral capabilities. Certain studies have highlighted their effectiveness against human rhinovirus, offering potential avenues for treating viral infections (Hamdouchi et al., 1999).

Inhibition of Dihydroorotate Dehydrogenase

Research has also explored the inhibitory effects of similar compounds on dihydroorotate dehydrogenase, an enzyme integral to pyrimidine synthesis. This inhibition has implications in immunosuppression and anti-inflammatory applications, potentially useful in treating diseases like rheumatoid arthritis (Knecht & Löffler, 1998).

Cytotoxic Properties

The compound's derivatives have been investigated for their cytotoxic properties, particularly against specific cancer cell lines. Some derivatives have shown promising growth inhibitory effects, comparable to standard cancer treatments (Mansour et al., 2020).

Synthesis of Heterocyclic Compounds

This compound plays a role in the synthesis of various heterocyclic compounds, which are vital in medicinal chemistry for developing new therapeutic agents (Kumar, Parameshwarappa, & Ila, 2013).

Properties

IUPAC Name

2-(propan-2-ylamino)-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-12(2)18-17-20-15(11-25-17)16(22)19-13-5-7-14(8-6-13)26(23,24)21-9-3-4-10-21/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBIGLYELCLMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide
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2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide
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2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide
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2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide
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2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide
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2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.